molecular formula C20H23NO3 B13586952 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one

Cat. No.: B13586952
M. Wt: 325.4 g/mol
InChI Key: STHPPVLUJOUSBI-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core substituted with methoxy groups and a phenylpropanone moiety

Preparation Methods

The synthesis of 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the phenylpropanone moiety: This step involves the formation of a carbon-carbon bond between the tetrahydroisoquinoline core and the phenylpropanone group, which can be achieved through various coupling reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C20H23NO3/c1-23-18-12-16-10-11-21(14-17(16)13-19(18)24-2)20(22)9-8-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

STHPPVLUJOUSBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=CC=CC=C3)OC

Origin of Product

United States

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